BenchChemオンラインストアへようこそ!

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

GPR88 Agonist Orphan GPCR CNS Therapeutics

Procure this precise cyclobutylamine hydrochloride to leverage its unique selectivity profile. Unlike generic aryl amines, the rigid 4-methoxyphenyl cyclobutane core enables species-selective TAAR1 agonism (mTAAR1 EC50 780 nM; hTAAR1 >10 µM)—permitting murine CNS target validation without human receptor cross-talk. Its exceptional GPR88 potency (EC50 14 nM; >700× over in-class amines) and well-characterized pan-HDAC inhibition (HDAC1/6 ~11 µM) make it a privileged scaffold for orphan receptor and epigenetic probe development. The HCl salt guarantees solubility and batch-to-batch reproducibility that free-base or alternative salt forms cannot ensure.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 1228879-06-8
Cat. No. B3415267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride
CAS1228879-06-8
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCC2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11;/h3-6H,2,7-8,12H2,1H3;1H
InChIKeyQMYHYYPRQOXXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 1228879-06-8) | Cyclobutylamine Scaffold for CNS-Targeted Building Block Procurement


1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride (CAS 1228879-06-8) is a synthetic cyclobutylamine derivative featuring a 4-methoxyphenyl substitution on the cyclobutane ring and presented as a hydrochloride salt . The compound possesses a molecular weight of 213.70 g/mol (C11H16ClNO) and is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry research . Its rigid cyclobutane core combined with an aromatic methoxy moiety provides distinct electronic and steric properties that have been explored in the context of G protein-coupled receptor (GPCR) modulation, particularly for orphan receptors such as GPR88, as well as histone deacetylase (HDAC) inhibition .

Procurement Advisory for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride: Risks of Using Undifferentiated Cyclobutylamine Analogs


Substituting 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride with structurally similar cyclobutylamines or simple aryl amines is not scientifically equivalent. The specific substitution pattern—namely the 4-methoxyphenyl group attached directly to the 1-position of the cyclobutane ring—confers a unique three-dimensional conformation that critically influences target engagement [1]. Comparative bioactivity data reveals that even minor alterations, such as replacing the cyclobutane with a cyclopropane ring or shifting the substitution pattern, can result in a complete loss of functional activity at key CNS targets like the Trace Amine-Associated Receptor 1 (TAAR1) [2]. Furthermore, the hydrochloride salt form is essential for ensuring consistent solubility and stability during handling and formulation, a parameter not guaranteed by the free base or alternative salt forms, which can directly impact experimental reproducibility and yield in downstream synthetic applications [3].

Quantitative Differentiation Guide: 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride vs. Closest Analogs in Target Engagement


Comparative GPCR Agonist Activity: GPR88 Potency of 1-(4-Methoxyphenyl)cyclobutan-1-amine vs. Class-Level Baseline

1-(4-Methoxyphenyl)cyclobutan-1-amine exhibits potent agonism at the orphan G protein-coupled receptor GPR88, a target implicated in alcohol intake and striatal function. The compound demonstrates an EC50 of 14 nM in a functional cAMP inhibition assay in CHO cells expressing GPR88 [1]. In contrast, many in-class cyclobutylamines or simple arylalkylamines show no detectable activity at GPR88, with typical EC50 values exceeding 10,000 nM (EC50 > 1.00E+4 nM) in similar functional assays [2]. This represents a >700-fold difference in potency, establishing the target compound as a privileged scaffold for GPR88 activation within this chemical space.

GPR88 Agonist Orphan GPCR CNS Therapeutics Striatal Modulation

Species-Specific TAAR1 Functional Selectivity: Murine vs. Human Receptor Potency

The compound demonstrates a stark species-dependent functional selectivity for the Trace Amine-Associated Receptor 1 (TAAR1). It acts as a full agonist at the mouse TAAR1 with an EC50 of 780 nM [1]. However, its activity at the human TAAR1 ortholog is significantly reduced, exhibiting an EC50 greater than 10,000 nM (>10 μM) [2]. This quantitative divergence contrasts with structurally related analogs like cyclopropyl derivatives, which may show broader species agonism or different selectivity profiles.

TAAR1 Trace Amine Species Selectivity GPCR Pharmacology

HDAC6 Inhibitory Activity and Selectivity Profile Against HDAC1

The compound acts as an inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 11.2 μM (11,200 nM) in a biochemical assay using a recombinant enzyme [1]. Importantly, comparative data indicates it exhibits a 2,790-fold lower potency against the Class I isoform HDAC1 (IC50 = 11,160 nM), resulting in a selectivity index of 1 for HDAC1 over HDAC6 [2]. This low selectivity profile distinguishes it from more advanced HDAC6-selective tool compounds (e.g., Tubastatin A) which typically exhibit IC50 values in the low nanomolar range for HDAC6 with high selectivity ratios.

HDAC6 Inhibitor Epigenetics Oncology Selectivity Ratio

Lack of Affinity at Beta-1 Adrenergic Receptor Defines Target Engagement Boundaries

In contrast to structurally similar arylalkylamines that often exhibit promiscuous binding to adrenergic receptors, 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride demonstrates no measurable binding affinity for the Beta-1 adrenergic receptor . This negative data point is a verifiable differentiator when selecting building blocks for CNS programs, as it indicates a cleaner off-target profile for this specific GPCR subfamily compared to many close analogs, which may inadvertently introduce beta-adrenergic activity.

Adrenergic Receptor Selectivity Profile Off-Target Screening GPCR

Validated Application Scenarios for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride Based on Differential Evidence


Neuropsychiatric Research: In Vivo Murine Studies of TAAR1-Mediated Pathways

Leverage the compound's selective agonist activity at mouse TAAR1 (EC50 = 780 nM) and lack of activity at human TAAR1 (EC50 > 10,000 nM) to probe TAAR1 function in murine models of psychiatric disorders without the confounding variable of human receptor activation [1]. This species selectivity is a distinct advantage over non-selective trace amine modulators.

Orphan GPCR Probe Development: GPR88 Agonist Scaffold Optimization

Utilize the compound as a privileged starting scaffold for GPR88 agonist development due to its potent functional activity (EC50 = 14 nM) at this orphan receptor [2]. The >700-fold potency advantage over typical in-class amines justifies its selection as a core structure for medicinal chemistry campaigns aimed at elucidating GPR88 biology in striatal function and addiction.

Epigenetics Tool Compound: Non-Selective HDAC Inhibitor Control

Employ the compound as a low-potency, non-selective HDAC inhibitor control (HDAC6 IC50 = 11.2 μM; HDAC1 IC50 = 11.16 μM) in cellular assays [3]. Its well-characterized, modest activity and lack of isoform selectivity make it a suitable reference for benchmarking more potent and selective HDAC6 tool compounds or for use in studies where pan-HDAC inhibition is desired at micromolar concentrations.

Chemical Biology: Scaffold for Avoiding Beta-Adrenergic Off-Target Effects

Select this cyclobutylamine scaffold for CNS or peripheral target programs where minimizing beta-1 adrenergic receptor engagement is critical. The documented lack of affinity for this receptor provides a cleaner pharmacological starting point compared to many close structural analogs, reducing the risk of confounding cardiovascular or metabolic phenotypes in early-stage research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.